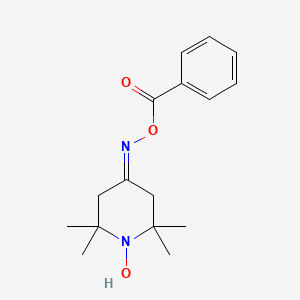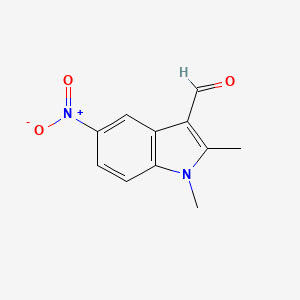![molecular formula C11H12Cl2N2O2 B5843599 N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide](/img/structure/B5843599.png)
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco, in 2001. Since then, DCPIB has been extensively studied for its various applications in the field of biology and medicine.
Mecanismo De Acción
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is a potent inhibitor of ion channels and works by binding to the ion channel pore. It blocks the flow of ions through the channel, thereby inhibiting channel activity. The exact mechanism of action of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is not fully understood, but it is believed to involve the disruption of the channel's gating mechanism.
Biochemical and Physiological Effects
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on ion channels, N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is its potency as an ion channel inhibitor. It has been shown to be effective at inhibiting a wide range of ion channels at relatively low concentrations. Additionally, N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is relatively easy to synthesize and can be obtained in its pure form with high yield.
One of the main limitations of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is its lack of specificity. It has been shown to inhibit a variety of ion channels, which can make it difficult to interpret experimental results. Additionally, N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has been shown to have off-target effects on other cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide. One area of interest is the development of more specific inhibitors of ion channels. Researchers are also interested in exploring the potential therapeutic applications of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide, particularly in the treatment of cancer and inflammatory diseases.
Another area of interest is the development of new methods for synthesizing N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide. Researchers are exploring alternative synthesis methods that could improve the yield and purity of the compound.
Conclusion
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide, or N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide, is a small molecule inhibitor that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of ion channels and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use, N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide remains an important tool in the study of ion channels and other cellular processes.
Métodos De Síntesis
The synthesis of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-2-methylpropanol in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide in its pure form. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has been extensively studied for its various applications in scientific research. One of the most common applications of N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide is in the study of ion channels. N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide has been shown to inhibit a variety of ion channels, including the volume-regulated anion channel (VRAC), the calcium-activated chloride channel (CaCC), and the transient receptor potential vanilloid 4 (TRPV4) channel.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-methylpropylidene)amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)10(14)15-17-11(16)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFJPLZLVRHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NOC(=O)C1=C(C=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)C1=C(C=C(C=C1)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)


![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)

![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)

![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)
